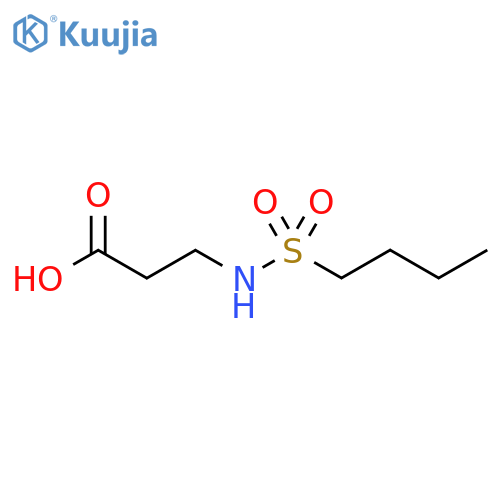Cas no 923177-14-4 (3-(butane-1-sulfonamido)propanoic acid)

923177-14-4 structure
商品名:3-(butane-1-sulfonamido)propanoic acid
CAS番号:923177-14-4
MF:C7H15NO4S
メガワット:209.263301134109
MDL:MFCD08445063
CID:5232952
3-(butane-1-sulfonamido)propanoic acid 化学的及び物理的性質
名前と識別子
-
- β-Alanine, N-(butylsulfonyl)-
- 3-(butane-1-sulfonamido)propanoic acid
-
- MDL: MFCD08445063
- インチ: 1S/C7H15NO4S/c1-2-3-6-13(11,12)8-5-4-7(9)10/h8H,2-6H2,1H3,(H,9,10)
- InChIKey: GUZSLCOLDFCWKI-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(CCCC)NCCC(=O)O
3-(butane-1-sulfonamido)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1137741-1g |
3-(Butane-1-sulfonamido)propanoic acid |
923177-14-4 | 95% | 1g |
$298.0 | 2023-03-10 | |
| Enamine | EN300-86933-1.0g |
3-(butane-1-sulfonamido)propanoic acid |
923177-14-4 | 1.0g |
$371.0 | 2023-02-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416776-250mg |
3-(Butylsulfonamido)propanoic acid |
923177-14-4 | 95% | 250mg |
¥8587.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416776-2.5g |
3-(Butylsulfonamido)propanoic acid |
923177-14-4 | 95% | 2.5g |
¥15681.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416776-50mg |
3-(Butylsulfonamido)propanoic acid |
923177-14-4 | 95% | 50mg |
¥7831.00 | 2024-04-25 | |
| Ambeed | A1137741-5g |
3-(Butane-1-sulfonamido)propanoic acid |
923177-14-4 | 95% | 5g |
$866.0 | 2023-03-10 | |
| Enamine | EN300-86933-0.5g |
3-(butane-1-sulfonamido)propanoic acid |
923177-14-4 | 90% | 0.5g |
$465.0 | 2023-09-02 | |
| Enamine | EN300-86933-10.0g |
3-(butane-1-sulfonamido)propanoic acid |
923177-14-4 | 10.0g |
$1593.0 | 2023-02-11 | ||
| Enamine | EN300-86933-1g |
3-(butane-1-sulfonamido)propanoic acid |
923177-14-4 | 90% | 1g |
$485.0 | 2023-09-02 | |
| 1PlusChem | 1P019QJJ-250mg |
3-(butane-1-sulfonamido)propanoic acid |
923177-14-4 | 90% | 250mg |
$615.00 | 2023-12-16 |
3-(butane-1-sulfonamido)propanoic acid 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
923177-14-4 (3-(butane-1-sulfonamido)propanoic acid) 関連製品
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:923177-14-4)3-(butane-1-sulfonamido)propanoic acid

清らかである:99%
はかる:10g
価格 ($):3562.0